2,6-Diphenylnaphthalene
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Overview
Description
2,6-Diphenylnaphthalene is an organic compound with the molecular formula C22H16. It is a derivative of naphthalene, where two phenyl groups are attached at the 2 and 6 positions of the naphthalene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylnaphthalene typically involves the reaction of naphthalene with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attaches to the naphthalene ring at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
2,6-Diphenylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,6-Diphenylnaphthalene exerts its effects depends on its specific application. In organic electronics, its unique electronic properties, such as high electron affinity and good charge carrier mobility, make it an effective material for OLEDs and photovoltaic cells. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylanthracene: Similar in structure but with an additional benzene ring, making it more extended.
2,6-Diphenylphenol: Contains hydroxyl groups, which impart different chemical properties.
Naphthalene Diimides: Known for their electronic properties and used in organic electronics.
Uniqueness
2,6-Diphenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high electron affinity and stability .
Properties
CAS No. |
60706-24-3 |
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Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2,6-diphenylnaphthalene |
InChI |
InChI=1S/C22H16/c1-3-7-17(8-4-1)19-11-13-22-16-20(12-14-21(22)15-19)18-9-5-2-6-10-18/h1-16H |
InChI Key |
NHVMOQXOUKDYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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